molecular formula C11H7N3O2 B5820138 2,4-dihydroxy-6-phenyl-5-pyrimidinecarbonitrile CAS No. 37465-59-1

2,4-dihydroxy-6-phenyl-5-pyrimidinecarbonitrile

Cat. No. B5820138
CAS RN: 37465-59-1
M. Wt: 213.19 g/mol
InChI Key: WEHVDNFYECTOQI-UHFFFAOYSA-N
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Description

The focus on pyrimidine derivatives, including 2,4-dihydroxy-6-phenyl-5-pyrimidinecarbonitrile, stems from their wide range of biological activities and applications in medicinal chemistry. Pyrimidine is a key scaffold in various therapeutic agents due to its structural similarity to nucleotides.

Synthesis Analysis

Pyrimidine derivatives can be synthesized through several methods, including one-pot, multi-component reactions that offer efficiency and environmental friendliness. For instance, ultrasound-mediated one-pot synthesis provides a convenient method for creating pyrimidine derivatives with potential as anticancer agents (Tiwari et al., 2016).

Molecular Structure Analysis

The crystal structure of pyrimidine derivatives reveals intricate details about their molecular conformation. For example, analysis through single-crystal X-ray diffraction provides insights into the spatial arrangement and potential interactions within the crystal lattice (Mo et al., 2007).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, reactions involving substitutions at different positions of the pyrimidine ring can lead to compounds with significant antitubercular and antimicrobial activities (Kamdar et al., 2011).

Future Directions

The future directions for “2,4-dihydroxy-6-phenyl-5-pyrimidinecarbonitrile” could involve further exploration of its potential pharmacological effects . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

2,4-dioxo-6-phenyl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h1-5H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHVDNFYECTOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358389
Record name F3249-0161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

37465-59-1
Record name F3249-0161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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